molecular formula C8H10FNO B3090787 (R)-2-Amino-2-(2-fluorophenyl)ethanol CAS No. 1213876-57-3

(R)-2-Amino-2-(2-fluorophenyl)ethanol

Cat. No.: B3090787
CAS No.: 1213876-57-3
M. Wt: 155.17
InChI Key: SZOFSDXTFGOZLA-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(2-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOFSDXTFGOZLA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 2 Amino 2 2 Fluorophenyl Ethanol

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-2-Amino-2-(2-fluorophenyl)ethanol relies on methodologies that can precisely control the stereochemistry at the newly formed chiral center. The primary strategies involve the asymmetric reduction of a prochiral ketone precursor, enantioselective additions to an aldehyde, or the use of a starting material from the chiral pool.

Asymmetric Reduction Approaches

Asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(2-fluorophenyl)ethanone (B1317254), is one of the most direct and widely explored routes to obtain this compound. This transformation can be achieved through catalytic asymmetric hydrogenation, biocatalytic methods, or by using chiral auxiliaries to direct the stereochemical outcome.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. wikipedia.org This method typically employs a transition metal catalyst, such as Ruthenium, Rhodium, or Iridium, coordinated to a chiral ligand. ethz.ch The seminal work by Noyori and his colleagues demonstrated that Ru(II)-BINAP-diamine complexes are exceptionally effective for the hydrogenation of functionalized ketones, including α-amino ketones. harvard.edu

For the synthesis of this compound, a protected form of 2-amino-1-(2-fluorophenyl)ethanone is typically used as the substrate. A catalyst system, for example, consisting of a Ruthenium precursor and a chiral diphosphine ligand like (R)-BINAP, in combination with a chiral diamine, can facilitate the hydrogenation under a hydrogen atmosphere. The chiral environment created by the catalyst complex forces the hydrogen to add to one face of the carbonyl group preferentially, leading to the desired (R)-alcohol with high enantioselectivity.

The efficiency of such reactions is highly dependent on parameters including the choice of ligand, solvent, temperature, and hydrogen pressure. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to dramatically improve both yield and enantiomeric excess (ee) in the asymmetric hydrogenation of related fluorinated iminoesters. dicp.ac.cn

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Ru(II)-(R)-BINAP/DiamineProtected 2-amino-1-(aryl)ethanone(R)-alcohol>95% harvard.edu
Ir(I)-Chiral Ferrocenyl PhosphineN-ArylimineChiral AmineHigh ethz.ch

This table presents typical results for analogous systems, as specific data for 2-amino-1-(2-fluorophenyl)ethanone may vary.

Biocatalysis offers a green and highly selective alternative to metal-based catalysis for the reduction of prochiral ketones. nih.gov Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), found in various microorganisms can reduce ketones to alcohols with exceptional levels of enantioselectivity and under mild reaction conditions. researchgate.net

Several microorganisms have been identified that can perform the stereoselective reduction of 2-aminoacetophenone (B1585202) derivatives. For instance, a newly isolated Burkholderia sp. was found to produce (R)-2-amino-1-phenylethanol from 2-aminoacetophenone with high stereospecificity. nih.gov A European patent describes a process for producing optically active (R)-2-amino-1-phenylethanol derivatives by asymmetrically reducing the corresponding aminoketone compound with the aid of specific microorganisms. googleapis.comgoogle.com These microorganisms include species from genera such as Candida, Pichia, Rhodococcus, and Gordona.

The process typically involves incubating the substrate, 2-amino-1-(2-fluorophenyl)ethanone, with whole cells of the selected microorganism or an isolated enzyme in an aqueous medium. A co-substrate, such as isopropanol (B130326) or glucose, is often added to regenerate the necessary cofactor (NADH or NADPH). nih.gov This method avoids the use of heavy metals and high pressures, making it an attractive industrial process.

Biocatalyst (Microorganism)SubstrateProduct ConfigurationEnantiomeric Excess (ee)ConversionReference
Burkholderia sp. YT2-Aminoacetophenone(R)-alcoholHighN/A nih.gov
Acetobacter pasteurianus2-Octanone(R)-alcohol>99.9%89.5% researchgate.net
Engineered Ketoreductase2′,6′-dichloro-3′-fluoroacetophenone(S)-alcohol>99%>95% google.com

This table includes data for the target's parent compound and other relevant ketones to illustrate the potential of biocatalysis.

The use of a chiral auxiliary is a classic strategy to induce stereoselectivity in a reaction. wikipedia.org In this approach, an achiral substrate is temporarily attached to an enantiomerically pure molecule (the auxiliary), which then directs a subsequent reaction to occur on one face of the substrate. sigmaaldrich.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. uvic.ca

For the synthesis of this compound, the precursor ketone, 2-amino-1-(2-fluorophenyl)ethanone, can be derivatized with a chiral auxiliary. For example, the amino group can be converted into an amide using a chiral carboxylic acid or into an oxazolidinone. A common and effective class of auxiliaries are the Evans oxazolidinones, which are derived from amino acids. researchgate.net

Once the chiral auxiliary is installed, the reduction of the ketone function is carried out using a standard reducing agent like sodium borohydride. The steric bulk of the auxiliary blocks one face of the carbonyl group, forcing the hydride to attack from the less hindered face, thus leading to a diastereoselective reduction. Subsequent cleavage of the auxiliary, typically by hydrolysis, liberates the desired (R)-amino alcohol. Pseudoephedrine is another practical chiral auxiliary that can be used to synthesize enantiomerically enriched compounds. nih.gov

Enantioselective Addition Reactions

An alternative synthetic route involves the construction of the C-C bond adjacent to the stereocenter through an enantioselective addition reaction. A prominent example is the synthesis and subsequent reduction of a chiral cyanohydrin.

This strategy begins with the enantioselective addition of a cyanide source (e.g., HCN or TMSCN) to the aldehyde precursor, 2-fluorobenzaldehyde. This reaction can be catalyzed by chiral Lewis acids or, more effectively, by enzymes known as hydroxynitrile lyases (HNLs). rsc.org Specifically, (R)-selective HNLs, such as the one from Arabidopsis thaliana (AtHNL), can catalyze the addition of HCN to benzaldehyde (B42025) derivatives, including 4-fluorobenzaldehyde, to produce the corresponding (R)-cyanohydrins with high enantioselectivity. rsc.org

The resulting (R)-2-hydroxy-2-(2-fluorophenyl)acetonitrile contains the desired stereocenter. The final step is the reduction of the nitrile group to a primary amine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which converts the nitrile into the aminomethyl group, yielding the target molecule, this compound.

CatalystSubstrateProductEnantiomeric Excess (ee)Reference
AtHNL (R-selective)4-Fluorobenzaldehyde(R)-4-Fluoromandelonitrile>98% rsc.org
Chiral (salen)AlIII complexα,β-Unsaturated ImideCyanide Adductup to 97% organic-chemistry.org

This table shows results for a closely related substrate, demonstrating the viability of the cyanohydrin approach.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uh.edu For the synthesis of this compound, an ideal starting material from the chiral pool is the non-proteinogenic amino acid, (R)-2-fluorophenylglycine. This precursor already contains the required carbon skeleton and the correct absolute stereochemistry at the amine-bearing carbon.

The synthesis involves the selective reduction of the carboxylic acid functional group of (R)-2-fluorophenylglycine to a primary alcohol. This transformation can be accomplished without affecting the chiral center. Typically, the amino group is first protected (e.g., as a Boc or Cbz derivative) to prevent side reactions. The protected amino acid can then be reduced using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). A final deprotection step removes the protecting group from the nitrogen atom to yield the final product, this compound. This strategy is highly efficient as the key stereocenter is sourced directly from an enantiopure starting material. baranlab.orgresearchgate.net

Classical Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture, known as resolution, remains a widely practiced and effective strategy for obtaining optically pure compounds. For racemic 2-amino-2-(2-fluorophenyl)ethanol (B112136), several classical resolution techniques can be employed.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

The process involves reacting the racemic 2-amino-2-(2-fluorophenyl)ethanol with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, in a suitable solvent. rsc.org This reaction forms a pair of diastereomeric salts: (R)-amine·(chiral acid) and (S)-amine·(chiral acid). Due to their different three-dimensional structures, these salts have distinct crystalline lattices and solubilities.

By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution. The less soluble diastereomer is isolated by filtration, and the pure enantiomer of the amine can then be liberated by treatment with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused.

Table 1: Representative Data for Diastereomeric Salt Resolution

Resolving Agent Solvent Isolated Diastereomer Yield (%) Diastereomeric Excess (%)
(+)-Tartaric Acid Methanol (B129727)/Water (R)-Amine·(+)-Tartrate 42 >98
(S)-Mandelic Acid Ethanol (R)-Amine·(S)-Mandelate 38 >97

Note: This data is representative of typical diastereomeric salt resolutions for similar amino alcohols and is intended for illustrative purposes.

Kinetic resolution is a dynamic method that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This difference in reaction rates leads to the enrichment of the unreacted starting material in one enantiomer and the formation of a product enriched in the other.

For 2-amino-2-(2-fluorophenyl)ethanol, enzyme-catalyzed kinetic resolution is a particularly attractive approach. Lipases are a class of enzymes that have been extensively used for the resolution of racemic alcohols and amines. psu.edunih.gov The reaction typically involves the acylation of the amine or alcohol functionality.

In a typical setup, the racemic amino alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) in a non-aqueous solvent. nih.gov The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For instance, the (R)-enantiomer might be preferentially acylated to form (R)-N-acetyl-2-amino-2-(2-fluorophenyl)ethanol, leaving the unreacted (S)-enantiomer in the reaction mixture. The reaction can be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted starting material. These can then be separated by conventional methods like chromatography.

Table 2: Illustrative Data for Lipase-Catalyzed Kinetic Resolution

Time (h) Conversion (%) ee of Substrate (%) ee of Product (%)
1 15 18 >95
3 35 54 >95
6 48 >99 >95

Note: This data is illustrative of a typical lipase-catalyzed kinetic resolution of a racemic amino alcohol.

Chromatographic separation using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for resolving enantiomers. yakhak.org High-performance liquid chromatography (HPLC) with a chiral column is a common method for the direct separation of enantiomers of amino acids and amino alcohols. sigmaaldrich.com

The principle behind this technique is the differential interaction of the two enantiomers with the chiral environment of the CSP. The CSP is typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica (B1680970) gel). As the racemic mixture passes through the column, one enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in its elution from the column after the other enantiomer.

For the resolution of 2-amino-2-(2-fluorophenyl)ethanol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective. sigmaaldrich.comankara.edu.tr The choice of mobile phase, which is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol or ethanol, is crucial for achieving good separation. yakhak.org

Table 3: Representative Chiral HPLC Resolution Parameters

Chiral Stationary Phase Mobile Phase (v/v) Flow Rate (mL/min) Retention Time (R-enantiomer) (min) Retention Time (S-enantiomer) (min) Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (90:10) 1.0 12.5 15.2 2.1
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (85:15) 0.8 10.8 13.1 1.9

Note: This data is representative and illustrates typical parameters for the chiral HPLC separation of similar aromatic amino alcohols.

Optimization of Reaction Parameters for Stereoselective Synthesis

While resolution of a racemate is a viable strategy, the direct asymmetric synthesis of the desired enantiomer is often more efficient as it avoids the loss of 50% of the starting material. The success of a stereoselective synthesis heavily relies on the careful optimization of various reaction parameters to maximize both the chemical yield and the enantiomeric excess of the product. nih.gov

For the synthesis of this compound, a common approach is the asymmetric reduction of a corresponding prochiral ketone, 2-amino-1-(2-fluorophenyl)ethanone. This can be achieved using a chiral catalyst. Key parameters to optimize include:

Catalyst: The choice of the chiral catalyst and ligand is paramount. For example, in a transfer hydrogenation reaction, a ruthenium or rhodium complex with a chiral diamine or amino alcohol ligand can be employed. The structure of the ligand directly influences the stereochemical outcome.

Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity. Solvents such as isopropanol, methanol, or dichloromethane (B109758) are often screened.

Temperature: Reaction temperature can have a significant impact on the reaction rate and enantioselectivity. Lower temperatures often lead to higher enantiomeric excess but may require longer reaction times.

Base: In many asymmetric reductions, a base is required to activate the catalyst or the substrate. The nature and stoichiometry of the base (e.g., potassium hydroxide, sodium isopropoxide) need to be optimized.

Pressure: For hydrogenation reactions involving hydrogen gas, the pressure can influence the reaction rate.

Table 4: Illustrative Optimization of Asymmetric Reduction

Catalyst/Ligand Solvent Temperature (°C) Base Yield (%) Enantiomeric Excess (%)
RuCl2(p-cymene)/(R,R)-TsDPEN Isopropanol 25 KOH 85 92
RuCl2(p-cymene)/(R,R)-TsDPEN Methanol 25 KOH 78 88
RuCl2(p-cymene)/(R,R)-TsDPEN Isopropanol 0 KOH 82 97

Note: This data is a hypothetical representation of an optimization study for the asymmetric reduction of a prochiral ketone to a chiral amino alcohol.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane or DMF with more benign alternatives such as ethanol, isopropanol, or even water can significantly reduce the environmental impact of the process.

Catalysis: The use of catalytic methods, especially enzymatic or asymmetric metal catalysis, is inherently greener than stoichiometric reagents as it reduces waste. Biocatalysis, in particular, often proceeds under mild conditions in aqueous media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Asymmetric synthesis generally has a higher atom economy than resolution processes where 50% of the starting material is theoretically discarded.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

Renewable Feedstocks: While not always feasible for complex pharmaceutical intermediates, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Table 5: Comparison of a "Traditional" vs. "Green" Synthetic Approach

Parameter Traditional Approach (e.g., Resolution) Green Approach (e.g., Asymmetric Biocatalysis)
Solvent Dichloromethane, Hexane Water, Ethanol
Reagents Stoichiometric chiral resolving agent Catalytic amount of enzyme
Atom Economy Low (max 50% yield of desired enantiomer) High
Energy Input Often requires heating and cooling cycles Typically ambient temperature

| Waste Generation | High (solvent and resolving agent waste) | Low |

Stereochemical Characterization and Analytical Methods for R 2 Amino 2 2 Fluorophenyl Ethanol

Spectroscopic Methods for Enantiomeric Purity and Excess Determination

Spectroscopic methods are instrumental in quantifying the relative amounts of the (R) and (S) enantiomers in a sample. These techniques are foundational for quality control in the synthesis and production of enantiomerically pure compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. yakhak.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of (R)-2-Amino-2-(2-fluorophenyl)ethanol, leading to different retention times and allowing for their separation. eijppr.com The choice of CSP is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), which have demonstrated broad applicability in resolving chiral amines and amino alcohols. yakhak.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. csfarmacie.cz Detection is commonly performed using a UV detector. The enantiomeric excess (e.e.) is calculated by integrating the peak areas of the two enantiomers. For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective as they are compatible with both organic and aqueous mobile phases. sigmaaldrich.com In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers that are then separated on a standard achiral HPLC column. nih.gov

Table 1: Representative Chiral HPLC Parameters for Amino Alcohol Separation

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/2-Propanol (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient

Chiral Gas Chromatography (GC) offers a high-resolution method for the enantiomeric separation of volatile compounds. For non-volatile analytes like this compound, derivatization is a necessary prerequisite to increase their volatility and thermal stability. sigmaaldrich.com The amino and hydroxyl groups are typically converted to less polar functional groups. A common two-step derivatization process involves esterification of the hydroxyl group followed by acylation of the amino group. nih.gov For instance, the compound can be reacted with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a volatile derivative. sigmaaldrich.com

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on modified cyclodextrins. gcms.cz The differential interaction between the derivatized enantiomers and the chiral stationary phase leads to their separation. researchgate.net Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and quantification. Chiral GC is known for its high efficiency and sensitivity, making it suitable for trace analysis of enantiomeric impurities. sigmaaldrich.com

Table 2: Typical Chiral GC Conditions for Derivatized Amino Alcohols

ParameterCondition
Derivatization Reagent Trifluoroacetic anhydride (TFAA)
Chiral Stationary Phase Derivatized cyclodextrin (B1172386) (e.g., Chirasil-Val)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized gradient for separation
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. rug.nl In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the enantiomers can be distinguished. researchgate.netsemmelweis.hu

Chiral solvating agents form transient diastereomeric complexes with the enantiomers of this compound through non-covalent interactions. frontiersin.org This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for the determination of their relative concentrations by integrating the distinct signals. unipi.it Similarly, chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce significant separation of enantiomeric signals. libretexts.org The magnitude of the chemical shift difference is dependent on the concentration of the shift reagent and the specific analyte. semmelweis.hu

Optical rotation is a fundamental property of chiral molecules and is a direct measure of the enantiomeric composition of a sample. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). The enantiomeric excess of a mixture can be determined by comparing its observed optical rotation to the specific rotation of the pure enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a CD spectrum that is a mirror image of the other. This technique can be used to determine the enantiomeric purity and also to gain information about the absolute configuration of the molecule by comparing the experimental spectrum with theoretical calculations or with the spectra of compounds with known stereochemistry.

Advanced Techniques for Stereoisomeric Analysis

Beyond the initial determination of absolute configuration, the quantitative analysis of stereoisomeric purity is paramount. Advanced analytical techniques are employed to separate and quantify the enantiomers of 2-Amino-2-(2-fluorophenyl)ethanol (B112136), ensuring the desired enantiomer is present in high purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a broad range of chiral compounds, including amino alcohols. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Table 1: Illustrative Chiral HPLC Parameters for the Analysis of a Phenylaminoethanol Analog

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0

This data is illustrative and based on typical separations of similar compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar modifier like methanol (B129727) or ethanol. semmelweis.hu This technique often provides faster separations and higher efficiency compared to HPLC. chromatographyonline.com Polysaccharide-based chiral stationary phases are also widely used in SFC for the resolution of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) offers a powerful method for determining enantiomeric purity without the need for physical separation. A chiral solvating agent is an enantiomerically pure compound that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the corresponding protons (or other NMR-active nuclei). The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte. For amino alcohols, chiral acids are often effective CSAs.

Table 2: Representative ¹H-NMR Data for the Enantiodiscrimination of a Phenylaminoethanol Analog using a Chiral Solvating Agent

Analyte ProtonChemical Shift (ppm) - (R)-enantiomer complexChemical Shift (ppm) - (S)-enantiomer complexChemical Shift Difference (Δδ in ppm)
CH-OH 4.854.900.05
CH-NH₂ 3.623.680.06
Aromatic Protons 7.20 - 7.407.22 - 7.43Overlapping with slight shifts

This data is hypothetical and illustrates the principle of NMR enantiodiscrimination.

Applications of R 2 Amino 2 2 Fluorophenyl Ethanol As a Chiral Building Block and Ligand

Role in Asymmetric Catalysis

There is no available scientific literature on the role of (R)-2-Amino-2-(2-fluorophenyl)ethanol in asymmetric catalysis. The following subsections, which are predicated on the existence of such research, are therefore without data.

Design and Development of Chiral Ligands from this compound

No studies have been found that report the design or synthesis of chiral ligands derived from This compound .

Ligand Scaffolds Based on the this compound Structure

There is no information on ligand scaffolds that have been developed using This compound as the foundational chiral structure.

Mechanism of Asymmetric Induction in Metal-Catalyzed Transformations

Without established ligands derived from this compound, there are no corresponding studies on the mechanism of asymmetric induction in any metal-catalyzed transformations.

Substrate Scope and Enantioselectivity in Catalytic Systems

No data exists on the substrate scope or the enantioselectivity of catalytic systems employing ligands derived from This compound .

Catalytic Asymmetric Reductions (e.g., ketones, imines)

There are no published examples of This compound or its derivatives being used to catalyze asymmetric reductions of ketones, imines, or other substrates.

Catalytic Asymmetric Oxidations (e.g., epoxidations, dihydroxylations)

No research has been found describing the application of This compound or ligands derived from it in the context of catalytic asymmetric oxidations, such as epoxidations or dihydroxylations.

Catalytic Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., additions, couplings)

This compound can serve as a precursor for chiral ligands that are crucial in metal-catalyzed asymmetric carbon-carbon bond-forming reactions. The presence of both a hydroxyl and an amino group allows for the formation of bidentate ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Derivatives of this amino alcohol, such as oxazolines or phosphine-containing ligands, could be synthesized and employed in a variety of catalytic processes. For instance, copper complexes of chiral oxazoline (B21484) ligands derived from amino alcohols have been used in enantioselective Henry reactions. While specific data for a ligand derived from this compound is not available, a hypothetical reaction is presented below.

Hypothetical Application in an Asymmetric Addition Reaction

Catalyst ComponentReactant AReactant BSolventTemperature (°C)ProductEnantiomeric Excess (ee %)
Cu(OTf)₂ / Ligand*4-chlorobenzaldehydenitromethane1,4-dioxane0-5(R)-1-(4-chlorophenyl)-2-nitroethanol>90 (projected)

*Ligand derived from this compound.

Similarly, rhodium or iridium complexes with ligands derived from this chiral amino alcohol could potentially catalyze asymmetric conjugate additions of arylboronic acids to enones, a fundamental carbon-carbon bond-forming reaction.

Utilization in Asymmetric Synthesis of Complex Organic Molecules

The chiral nature of this compound makes it a valuable starting material for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.

One of the most common applications of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries. These auxiliaries can be acylated and then subjected to stereoselective alkylation, aldol, or Diels-Alder reactions. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

General Scheme for Oxazolidinone-Mediated Asymmetric Alkylation:

Reaction of this compound with a carbonate source (e.g., phosgene (B1210022) or a phosgene equivalent) to form the corresponding oxazolidinone.

Acylation of the oxazolidinone with an acyl halide or anhydride (B1165640).

Deprotonation with a strong base (e.g., LDA) to form a chiral enolate.

Reaction with an electrophile (e.g., an alkyl halide).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Chiral scaffolds are molecular frameworks with defined stereochemistry that serve as building blocks for more complex structures. This compound can be used to construct such scaffolds. For example, it can be incorporated into peptide-like structures or used as a starting point for the synthesis of chiral heterocycles. These scaffolds can then be further functionalized to produce a library of related chiral molecules for applications such as drug discovery.

The stereocenter in this compound can be used to control the stereochemistry of subsequent reactions in a synthetic sequence. For instance, the hydroxyl group can direct metal-catalyzed reactions, such as epoxidations or hydrogenations, to one face of a nearby double bond. This substrate-controlled stereoselectivity is a powerful tool in the synthesis of molecules with multiple stereocenters.

Mechanistic Insights into Chiral Induction and Recognition

The effectiveness of chiral ligands and auxiliaries derived from this compound in inducing chirality stems from the creation of a well-defined, three-dimensional chiral space around the reaction center.

In metal-catalyzed reactions, the ligand coordinates to the metal, and the steric and electronic properties of the ligand dictate the preferred orientation of the substrates in the transition state. The 2-fluorophenyl group would play a key role in this, influencing the electronic nature of the metal center and providing steric bulk to block certain reaction pathways.

In the case of chiral auxiliaries like oxazolidinones, the mechanism of chiral induction is based on steric hindrance. The bulky group at the stereogenic center of the auxiliary forces the substituent on the nitrogen atom to adopt a conformation that exposes one face of the reactive intermediate (e.g., enolate) to incoming reagents while blocking the other. The rigidity of the cyclic oxazolidinone system enhances this effect, leading to high levels of stereoselectivity.

The study of these mechanisms often involves computational modeling and spectroscopic techniques to understand the transition state geometries and the non-covalent interactions that govern chiral recognition.

Chemical Reactivity and Derivatization of R 2 Amino 2 2 Fluorophenyl Ethanol

Nucleophilic Reactivity of the Amino Group

The primary amino group in (R)-2-Amino-2-(2-fluorophenyl)ethanol is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity allows for the synthesis of a diverse array of derivatives, including amides, sulfonamides, and alkylated amines.

Acylation: The amino group undergoes facile acylation upon reaction with acylating agents such as acyl chlorides or carboxylic anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The high nucleophilicity of the amine generally ensures that N-acylation is favored over O-acylation of the less nucleophilic hydroxyl group under neutral or basic conditions.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields stable sulfonamides. This transformation is crucial for protecting the amino group or for introducing functionalities that can alter the molecule's biological or physical properties.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products. More controlled N-alkylation can be achieved through reductive amination with aldehydes or ketones or via modern catalytic methods like hydrogen borrowing catalysis, which uses alcohols as alkylating agents. nih.govresearchgate.net

Table 1: Common Nucleophilic Reactions of the Amino Group
Reaction TypeElectrophileProduct ClassTypical Conditions
AcylationAcyl Chloride (R-COCl)AmideBase (e.g., Pyridine, Triethylamine), Aprotic Solvent
AcylationCarboxylic Anhydride (B1165640) ((RCO)₂O)AmideBase or neat, Room Temp. to heating
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamidePyridine or other non-nucleophilic base
AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineBase (e.g., K₂CO₃), Polar Solvent
Reductive AminationAldehyde (R-CHO) / Ketone (R₂C=O)Secondary/Tertiary AmineReducing agent (e.g., NaBH₃CN, H₂/Pd-C)

Electrophilic Transformations of the Hydroxyl Functionality

The secondary hydroxyl group is less nucleophilic than the primary amine but can be targeted for various electrophilic transformations, often by manipulating reaction conditions to control chemoselectivity.

Esterification: The hydroxyl group can be acylated to form esters. To achieve selective O-acylation in the presence of the more reactive amino group, the reaction is typically conducted under acidic conditions. nih.gov In an acidic medium, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the acylating agent to react exclusively with the hydroxyl group. nih.gov Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group for nucleophilic substitution. It can be converted into a better leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate), by reacting it with the corresponding sulfonyl chloride or anhydride. vanderbilt.edu This transformation activates the carbon atom for subsequent substitution reactions, often with inversion of stereochemistry.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding an α-amino ketone. This transformation requires careful selection of oxidizing agents to avoid side reactions. Reagents such as chromium(VI)-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Collins' reagent (CrO₃-pyridine complex), or activated DMSO methods like the Swern or Moffatt oxidation, are often employed for this purpose as they are effective under non-aqueous, mild conditions. imperial.ac.uk

Table 2: Key Transformations of the Hydroxyl Group
Reaction TypeReagentProduct ClassKey Feature
EsterificationCarboxylic Acid (R-COOH) / H⁺EsterAcidic conditions protonate the amine, enabling selective O-acylation. nih.gov
SulfonylationTosyl Chloride (TsCl) / PyridineTosylateConverts the hydroxyl into an excellent leaving group. vanderbilt.edu
OxidationPCC or Swern Oxidation reagentsα-Amino KetoneMild oxidation of the secondary alcohol to a ketone. imperial.ac.uk

Cyclization Reactions and Heterocycle Formation

The 1,2-amino alcohol arrangement in this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic rings, most notably 2-oxazolines. wikipedia.org These heterocycles are valuable chiral ligands in asymmetric catalysis and important intermediates in organic synthesis.

The most common route to oxazolines involves a two-step sequence:

N-acylation: The amino group is first acylated with a carboxylic acid derivative (e.g., acyl chloride, ester, or the acid itself with a coupling agent) to form an N-(2-hydroxyethyl)amide intermediate.

Cyclodehydration: The intermediate amide is then cyclized to the oxazoline (B21484). This step often requires converting the hydroxyl group into a good leaving group. Reagents like thionyl chloride (SOCl₂), triphenylphosphine/iodine, or Burgess reagent are commonly used to promote this dehydration and ring-closure. researchgate.net

Alternatively, oxazolines can be synthesized directly from the amino alcohol by reaction with nitriles under acidic or metal-catalyzed conditions, or with aldehydes followed by oxidation. wikipedia.orgorganic-chemistry.org Multicomponent reactions involving amino alcohols can also lead to more complex heterocyclic systems like γ-lactam annulated oxazacycles. mdpi.com

Regioselective and Stereoselective Transformations

The presence of two distinct functional groups and a stereocenter makes regioselectivity and stereoselectivity key considerations in the reactions of this compound.

Regioselectivity: The selective functionalization of either the amino or the hydroxyl group is a primary example of regioselectivity. As discussed, N-acylation is favored under basic or neutral conditions, while O-acylation can be achieved under acidic conditions where the amine is protonated. nih.gov This pH-dependent control allows for the regioselective derivatization of the molecule.

Stereoselectivity: As an enantiomerically pure compound, this compound serves as a valuable chiral building block. The existing stereocenter at the carbon bearing the amino group can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection. For instance, in the formation of an oxazoline ring, the stereochemistry of the starting material is retained in the product. researchgate.net Furthermore, when used as a chiral ligand in metal-catalyzed reactions, the stereocenter induces enantioselectivity in the formation of the product. wikipedia.org The synthesis of β-amino alcohols often involves highly stereoselective steps, and their subsequent reactions can proceed with high fidelity, preserving or transferring the chiral information. organic-chemistry.org

Functional Group Interconversions and Modifications

Beyond the primary reactions of the amino and hydroxyl groups, various functional group interconversions can be performed to further modify the structure of this compound.

Alcohol Modification: The conversion of the hydroxyl group into a sulfonate ester (tosylate or mesylate) is a key interconversion. vanderbilt.edu This activated intermediate can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, allowing for the introduction of halides, azides, cyanides, and other groups, typically with inversion of configuration at the carbinol center. vanderbilt.eduub.edu

Amine Modification: The primary amine can be converted into other nitrogen-containing functional groups. For example, it can be transformed into an azide (B81097) (N₃) via diazotization followed by substitution. Amides and sulfonamides, formed via acylation and sulfonylation, represent another major class of interconversion that significantly alters the properties of the parent amine.

These modifications, combined with the reactions discussed in previous sections, provide a versatile toolkit for generating a wide range of derivatives from this compound for various applications in chemical and pharmaceutical research.

Future Research Directions and Emerging Applications

Development of Novel and More Sustainable Synthetic Routes

The demand for enantiomerically pure chiral amino alcohols necessitates the development of synthetic routes that are not only efficient but also environmentally benign. jocpr.com Future research is increasingly focused on moving away from traditional methods that often rely on stoichiometric, hazardous reagents like metal hydrides, towards more sustainable catalytic approaches. jocpr.com

A significant area of development is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions. frontiersin.org Engineered amine dehydrogenases (AmDHs), for instance, have shown promise in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity, using ammonia (B1221849) as an inexpensive amino donor. frontiersin.orgnih.gov Multi-enzyme cascade reactions represent another green approach, enabling the synthesis of complex chiral molecules from simple, renewable feedstocks like L-phenylalanine in a one-pot setup. acs.org These biocatalytic methods offer advantages such as high efficiency, reduced waste, and operation under ambient temperature and pressure, aligning with the principles of green chemistry. jocpr.comfrontiersin.org

Synthesis StrategyKey FeaturesPotential Advantages for (R)-2-Amino-2-(2-fluorophenyl)ethanol
Biocatalytic Reductive Amination Uses engineered amine dehydrogenases (AmDHs).High enantioselectivity (>99% ee), mild reaction conditions, uses ammonia as amino donor. acs.org
Multi-Enzyme Cascades Combines several enzymatic steps in one pot.Starts from simple, renewable feedstocks; reduces purification steps and waste. acs.org
Catalytic Asymmetric Hydrogenation Employs chiral catalysts for hydrogenation of precursor imines.Green and efficient route, though may require high pressure and specialized equipment. jocpr.com

Expansion of Catalytic Applications and Substrate Scope

Beyond its role as a synthetic intermediate, this compound and its derivatives have significant potential as chiral ligands and organocatalysts in asymmetric synthesis. The presence of both a nitrogen and an oxygen atom allows for effective chelation to metal centers, creating a well-defined chiral environment for catalysis.

Future research will likely explore the application of ligands derived from this amino alcohol in a variety of metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes. rsc.org Furthermore, the fluorinated phenyl group can influence the electronic properties of the catalyst, potentially tuning its reactivity and selectivity. Research into expanding the substrate scope for known catalytic systems is another key direction. For example, optimizing catalyst combinations for the aerobic oxidation of primary alcohols demonstrates how catalyst selection can be tailored to specific substrate types, a principle that can be applied to catalysts derived from this compound. jst.go.jp The development of novel organocatalysts based on the β-amino alcohol scaffold for asymmetric additions is also a promising area of investigation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous-flow technology and automated platforms offers numerous advantages, including enhanced safety, improved reaction control, higher efficiency, and easier scalability. mdpi.comresearchgate.net For the synthesis of this compound and its derivatives, flow chemistry presents an opportunity to overcome the challenges associated with hazardous reagents or exothermic reactions often encountered in batch processing.

Continuous-flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. mdpi.comnih.gov This technology has been successfully applied to the synthesis of β-amino alcohols through methods like the ring-opening of epoxides. mdpi.com Future work will focus on developing robust, multi-step continuous-flow processes for this class of compounds. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of new synthetic routes and the rapid generation of derivative libraries for drug discovery. researchgate.netnih.gov

Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and the prediction of their properties. mdpi.com For this compound, computational studies can provide deep insights into its conformational preferences, electronic structure, and potential interactions in various chemical environments.

Molecular docking studies, for example, can be used to predict the binding modes of its derivatives with biological targets, such as G-protein coupled receptors, guiding the design of new therapeutic agents. nih.gov Quantum mechanical calculations can help elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions involving ligands derived from this amino alcohol. This predictive power accelerates the development cycle, reducing the need for extensive empirical screening. As computational methods become more powerful and accurate, they will play an increasingly vital role in designing novel catalysts and functional molecules based on the this compound scaffold.

Potential in Materials Science and Supramolecular Chemistry

The unique structural features of this compound—chirality, hydrogen bonding capabilities, and the presence of a fluorinated aromatic ring—make it an intriguing candidate for applications in materials science and supramolecular chemistry.

Chiral amino alcohols can act as building blocks for the creation of ordered supramolecular assemblies, such as gels, liquid crystals, and polymers. nih.govglobethesis.com These organized structures can transfer molecular chirality to the macroscopic level, creating materials with unique chiroptical properties. globethesis.comresearchgate.net The ability of the amino and hydroxyl groups to form hydrogen bonds is key to directing this self-assembly process. researchgate.net Furthermore, the incorporation of fluorine can impart desirable properties to polymers, such as thermal stability, chemical resistance, and unique solution self-assembly behaviors. nih.govrsc.org Future research could explore the synthesis of novel polymers and functional materials incorporating the this compound moiety for applications in chiral recognition, separation science, and advanced optics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.